molecular formula C10H11NO3 B13081109 1-(5,6-Dihydroxyindolin-1-yl)ethanone

1-(5,6-Dihydroxyindolin-1-yl)ethanone

Cat. No.: B13081109
M. Wt: 193.20 g/mol
InChI Key: CYWOMRXRBHDDTR-UHFFFAOYSA-N
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Description

1-(5,6-Dihydroxyindolin-1-yl)ethanone is an organic compound with the molecular formula C10H11NO3 It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5,6-Dihydroxyindolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of indole with ethanone under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve steps such as oxidation, reduction, and substitution to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dihydroxyindolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

1-(5,6-Dihydroxyindolin-1-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydroxyindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the indole ring play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness: 1-(5,6-Dihydroxyindolin-1-yl)ethanone is unique due to the presence of two hydroxyl groups on the indole ring, which confer distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and enhances its potential for various applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(5,6-dihydroxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H11NO3/c1-6(12)11-3-2-7-4-9(13)10(14)5-8(7)11/h4-5,13-14H,2-3H2,1H3

InChI Key

CYWOMRXRBHDDTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)O)O

Origin of Product

United States

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